molecular formula C13H18N2O B12843689 N-(2-(Piperidin-2-yl)phenyl)acetamide

N-(2-(Piperidin-2-yl)phenyl)acetamide

Cat. No.: B12843689
M. Wt: 218.29 g/mol
InChI Key: WNAXKWJXYXIQER-UHFFFAOYSA-N
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Description

N-(2-(Piperidin-2-yl)phenyl)acetamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Piperidin-2-yl)phenyl)acetamide typically involves the reaction of 2-(Piperidin-2-yl)aniline with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to facilitate the acylation process. The reaction can be summarized as follows:

[ \text{2-(Piperidin-2-yl)aniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Piperidin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl₃) and are carried out under controlled temperatures.

Major Products

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

N-(2-(Piperidin-2-yl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of N-(2-(Piperidin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide: A structurally related compound with similar pharmacological properties.

    2-Phenyl-2-(Piperidin-2-yl)acetamide: Another piperidine derivative with comparable chemical behavior.

Uniqueness

N-(2-(Piperidin-2-yl)phenyl)acetamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-(2-piperidin-2-ylphenyl)acetamide

InChI

InChI=1S/C13H18N2O/c1-10(16)15-13-8-3-2-6-11(13)12-7-4-5-9-14-12/h2-3,6,8,12,14H,4-5,7,9H2,1H3,(H,15,16)

InChI Key

WNAXKWJXYXIQER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2CCCCN2

Origin of Product

United States

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